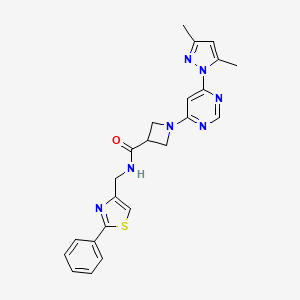

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, an azetidine-carboxamide group at the 1-position, and a 2-phenylthiazole-methyl substituent.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7OS/c1-15-8-16(2)30(28-15)21-9-20(25-14-26-21)29-11-18(12-29)22(31)24-10-19-13-32-23(27-19)17-6-4-3-5-7-17/h3-9,13-14,18H,10-12H2,1-2H3,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRZAVRCKVMDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=CSC(=N4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a pyrazole, pyrimidine, thiazole, and azetidine moiety. The presence of these heterocycles is significant as they often contribute to the biological activity of the compounds.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives containing pyrazole and thiazole rings possess significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : Certain pyrazole derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Cytotoxic | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers |

The precise mechanism of action for the compound is still under investigation. However, insights can be drawn from related compounds:

- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which may be a contributing factor to their biological effects.

- Cell Cycle Arrest : Some studies indicate that certain derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Case Study 1: Antimicrobial Evaluation

A study synthesized various thiazole-pyrazole derivatives and evaluated their antimicrobial activity using the agar diffusion method. The results indicated that several compounds exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting their potential use as antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on a related pyrazole derivative which was tested for cytotoxicity against C6 glioma cells. The derivative demonstrated an IC50 value of 5.13 µM, outperforming the standard drug 5-Fluorouracil (IC50 = 8.34 µM). Flow cytometry analysis revealed that the compound induced apoptosis through cell cycle arrest .

Scientific Research Applications

The compound has shown promising results in several biological assays:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-phenylthiazol-4-yl)methyl)azetidine-3-carboxamide. For instance, derivatives containing pyrazole and thiazole moieties have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These derivatives exhibited significant antibacterial activity, suggesting that the compound may have potential as an antimicrobial agent .

Anticancer Potential

The compound's structural features indicate potential interactions with cancer-related pathways. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary data suggest that compounds with similar structures can inhibit tumor growth and promote cancer cell death through various mechanisms, including the modulation of apoptotic pathways .

Anti-inflammatory Effects

Research indicates that pyrazole-based compounds may possess anti-inflammatory properties. The ability to reduce inflammation can be crucial in treating chronic diseases where inflammation plays a key role. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro .

Case Studies

Several studies have documented the biological evaluation of similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyrimidine, pyrazole, azetidine, and thiazole motifs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Insights :

Bioavailability : The azetidine-carboxamide group in the target compound likely improves solubility compared to analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which lacks polar substituents .

Target Selectivity : The 2-phenylthiazole moiety may enhance binding to hydrophobic kinase pockets, distinguishing it from coumarin-containing analogs () that prioritize fluorescence over target engagement .

Synthetic Complexity : The compound’s multi-heterocyclic architecture requires advanced coupling strategies, similar to the copper-catalyzed synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (), but with additional steps for azetidine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.